N-Boc-N-desmethyl Zopiclone

Description

BenchChem offers high-quality N-Boc-N-desmethyl Zopiclone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-desmethyl Zopiclone including the price, delivery time, and more detailed information at info@benchchem.com.

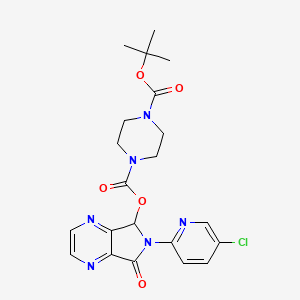

Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661842 | |

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-62-6 | |

| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Boc-N-desmethyl Zopiclone in Pharmaceutical Research

[1]

Executive Summary

N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) is a specialized synthetic intermediate and impurity reference standard used in the development and bioanalysis of Zopiclone and Eszopiclone.[1][2] Unlike the parent drug, which contains a methyl group on the piperazine ring, this molecule features a tert-butyloxycarbonyl (Boc) protecting group.[1]

Its primary research utility lies in three critical domains:

-

Metabolite Synthesis: It serves as the requisite precursor for the de novo synthesis of N-desmethylzopiclone (a major active metabolite), avoiding the low-yield demethylation of the parent drug.[1]

-

Stable Isotope Labeling: It is the scaffold of choice for synthesizing deuterated internal standards (e.g., N-desmethylzopiclone-d8) required for LC-MS/MS bioanalytical assays.[1]

-

Impurity Profiling: It acts as a process-related impurity marker to validate the quality of Zopiclone API manufactured via convergent synthesis routes.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | tert-butyl 4-[(5RS)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate |

| Common Name | N-Boc-N-desmethyl Zopiclone |

| CAS Number | 1076199-62-6 |

| Molecular Formula | C₂₁H₂₃ClN₆O₅ |

| Molecular Weight | 474.90 g/mol |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water |

| Appearance | Off-white to pale yellow solid |

| Storage | -20°C (Hygroscopic; store under inert atmosphere) |

Part 2: Strategic Applications in Drug Development[1]

De Novo Synthesis of N-Desmethylzopiclone

The major metabolite of Zopiclone is N-desmethylzopiclone.[1][3] Historically, this was obtained by demethylating Zopiclone using toxic reagents like chloroethyl chloroformate (ACE-Cl), yielding a complex mixture.[1]

The N-Boc strategy offers a "constructive" route.[1] By coupling the Zopiclone core with N-Boc-piperazine instead of N-methylpiperazine, researchers isolate the N-Boc intermediate.[1] A simple acidic deprotection yields the metabolite in high purity (>99%) without contaminating parent drug.[1]

Synthesis of Stable Isotope Labeled (SIL) Standards

In Pharmacokinetic (PK) studies, quantifying N-desmethylzopiclone requires a deuterated internal standard.[1]

-

Challenge: Direct deuteration of the metabolite is difficult due to exchangeable protons.

-

Solution: Use N-Boc-piperazine-d8 during the coupling step.[1] The resulting N-Boc-N-desmethyl zopiclone-d8 is purified and then deprotected to yield the final SIL-IS (N-desmethylzopiclone-d8).[1]

Impurity Reference Standard

During the commercial synthesis of Zopiclone, if the starting material (N-methylpiperazine) contains trace amounts of N-Boc-piperazine or unsubstituted piperazine, this impurity can form.[1] The N-Boc variant is used as a reference standard to calibrate HPLC methods, ensuring the API is free from protected intermediates.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-N-desmethyl Zopiclone (Coupling)

Objective: To couple the activated Zopiclone core with N-Boc-piperazine.[1]

Reagents:

-

Core Precursor: 6-(5-chloropyridin-2-yl)-5-oxo-5,6-dihydro-7H-pyrrolo[3,4-b]pyrazin-7-yl chloroformate (generated in situ or isolated).[1]

-

Nucleophile: N-Boc-piperazine (1.1 equivalents).[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the Core Precursor (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of N-Boc-piperazine (1.1 eq) dissolved in DCM.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) or HPLC.[1][4][5][6] The N-Boc product will be less polar than the core.[1]

-

Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/core) and Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

-

Validation: Confirm structure via ¹H-NMR (Look for Boc singlet at ~1.45 ppm, 9H).

Protocol B: Deprotection to Yield N-Desmethylzopiclone

Objective: Removal of the Boc group to release the secondary amine.[1]

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

-

Solvent: DCM (if using TFA).

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc intermediate in DCM (10 mL per gram).

-

Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Completion: Stir at room temperature for 2 hours. Monitor for the disappearance of the starting material peak by HPLC.

-

Neutralization (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve in EtOAc and carefully neutralize with saturated Na₂CO₃ solution (pH ~8-9). Note: The metabolite is amphoteric; pH control is vital for extraction.[1]

-

Isolation: Extract with Ethyl Acetate (3x). Dry and concentrate to yield N-desmethylzopiclone.[1]

Part 4: Visualizations

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the parallel synthesis routes for Zopiclone (Drug) and N-desmethylzopiclone (Metabolite) using the N-Boc strategy.[1]

Caption: Divergent synthesis showing the specific utility of the N-Boc intermediate for metabolite production.

Diagram 2: Analytical Retention Logic (HPLC)

This diagram depicts the expected chromatographic behavior, essential for method development.[1]

Caption: Relative retention times on C18 RP-HPLC. The N-Boc group significantly increases hydrophobicity.[1]

Part 5: References

-

Preparation of N-Desmethylzopiclone . World Intellectual Property Organization (WO).[1] Patent WO2000069442A1.[1] (Describes the utility of N-desmethylzopiclone and synthetic approaches).

-

N-Boc-N-desmethyl Zopiclone Product Specification . Pharmaffiliates. Catalog No: PA 26 09510.[2][7] (Confirms CAS 1076199-62-6 and use as an impurity standard).[1][7] [1][2][7]

-

Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS . Journal of Pharmaceutical and Biomedical Analysis. 2021; 199:114056.[10][11] (Contextualizes impurity profiling and mass spectral characterization).

-

Zopiclone Impurity B EP Reference Standard . Sigma-Aldrich.[1] (Provides context on the "Core" structure and related pharmacopeial standards).

-

N-Desmethyl Zopiclone Hydrochloride . Cleanchem Laboratories.[1] (Details the final metabolite used in analytical research, derived from the N-Boc precursor).

Sources

- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. (PDF) Semi-preparative chiral resolution of zopiclone and N-desmethylzopiclone [academia.edu]

- 6. (+)-N-Desmethylzopiclone, (S)-DMZ, SEP-174559-药物合成数据库 [drugfuture.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usbio.net [usbio.net]

- 9. guidechem.com [guidechem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-N-desmethyl Zopiclone molecular weight and formula

Technical Whitepaper: N-Boc-N-desmethyl Zopiclone Characterization, Synthetic Methodology, and Application in Impurity Profiling

Executive Summary

N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) is a critical synthetic intermediate and high-purity reference standard used in the development and analysis of Zopiclone and its active enantiomer, Eszopiclone. As the tert-butoxycarbonyl (Boc) protected derivative of N-desmethylzopiclone (the primary active metabolite of Zopiclone), this compound serves two pivotal roles:

-

Synthetic Precursor: It allows for the purification and isolation of N-desmethylzopiclone via a high-yielding deprotection step, avoiding the difficult separation often required in direct demethylation routes.

-

Analytical Reference: It acts as a marker for process-related impurities in the de novo synthesis of Zopiclone metabolites, ensuring regulatory compliance in stability-indicating assays.

This guide provides a comprehensive technical breakdown of its physicochemical properties, a robust synthetic workflow, and its specific application in pharmaceutical quality control.

Physicochemical Characterization

The molecular identity of N-Boc-N-desmethyl Zopiclone is defined by the substitution of the methyl group on the piperazine ring of Zopiclone with a tert-butoxycarbonyl protecting group. This modification significantly alters the solubility profile and retention time compared to the parent drug.

Chemical Identity & Constants

| Property | Data |

| Chemical Name | tert-butyl 4-[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate |

| Common Name | N-Boc-N-desmethyl Zopiclone |

| CAS Number | 1076199-62-6 |

| Molecular Formula | C₂₁H₂₃ClN₆O₅ |

| Molecular Weight | 474.89 g/mol |

| Parent Compound | Zopiclone (MW: 388.[1][2]81) |

| Metabolite Core | N-desmethylzopiclone (MW: 374.[3][4]78) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |

Structural Derivation Logic

The molecular formula is derived via the following atom-economy calculation based on the Zopiclone scaffold:

-

Demethylation (-CH₃ + H): C₁₆H₁₅ClN₆O₃ (N-desmethylzopiclone)

-

Boc Protection (-H + C₅H₉O₂): The secondary amine proton is replaced by the tert-butoxycarbonyl group.

-

Calculation: C₁₆H₁₅ClN₆O₃ - H + C₅H₉O₂ = C₂₁H₂₃ClN₆O₅

-

Synthetic Methodology

The synthesis of N-Boc-N-desmethyl Zopiclone is generally preferred via a de novo convergent route rather than the direct derivatization of Zopiclone, as this avoids the formation of complex byproduct mixtures associated with Von Braun degradation or chloroformate-mediated demethylation.

Reaction Pathway Analysis

The synthesis hinges on the coupling of the "Zopiclone Core" (a hydroxy-pyrrolopyrazine derivative) with an activated N-Boc-piperazine species. This approach ensures regiospecificity and high purity.

Key Reagents:

-

Core Intermediate: 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one.[7]

-

Activated Linker: 1-Chlorocarbonyl-4-Boc-piperazine (prepared from N-Boc-piperazine and phosgene/triphosgene).

-

Base: Sodium Hydride (NaH) or DBU.

Step-by-Step Protocol (Convergent Route)

Note: All procedures must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the activated carbamoyl chloride.

-

Activation of Piperazine:

-

Dissolve N-Boc-piperazine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

-

Add Triethylamine (1.2 eq) followed by slow addition of Triphosgene (0.4 eq) or Phosgene solution.

-

Stir for 2 hours to generate 4-Boc-piperazine-1-carbonyl chloride . Evaporate solvent to yield the crude carbamoyl chloride.

-

-

Coupling Reaction:

-

Suspend the Zopiclone Core (hydroxy-pyrrolopyrazine, 1.0 eq) in anhydrous DMF.

-

Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes until gas evolution ceases (formation of the alkoxide).

-

Add the prepared 4-Boc-piperazine-1-carbonyl chloride (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Work-up and Isolation:

-

Quench the reaction with ice-water.

-

Extract with Ethyl Acetate (3x). Wash organic layers with brine and water to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) yields pure N-Boc-N-desmethyl Zopiclone .

-

Synthetic Pathway Visualization

Figure 1: Convergent synthetic pathway for N-Boc-N-desmethyl Zopiclone, illustrating the coupling of the activated piperazine linker with the pyrrolopyrazine core.[3]

Analytical Applications & Impurity Profiling

In the context of pharmaceutical development, N-Boc-N-desmethyl Zopiclone is primarily used to validate the presence and quantity of the N-desmethyl metabolite.

Role as an Impurity Standard

During the commercial synthesis of Zopiclone, if N-Boc-piperazine is inadvertently used or if a protection/deprotection strategy is employed to purify the piperazine side chain, the N-Boc derivative may persist as a process-related impurity.

-

Retention Time (HPLC): Due to the lipophilic Boc group, this compound will elute significantly later than Zopiclone and N-desmethylzopiclone on reverse-phase C18 columns.

-

Detection: UV absorbance at 303 nm (characteristic of the chloropyridine-pyrrolopyrazine chromophore).

Preparation of N-desmethylzopiclone Reference Material

To generate the N-desmethylzopiclone metabolite standard (often required for pharmacokinetic studies):

-

Dissolve N-Boc-N-desmethyl Zopiclone in DCM.

-

Treat with Trifluoroacetic acid (TFA) (1:1 ratio).

-

Stir for 1 hour (quantitative removal of Boc).

-

Neutralize and extract to obtain the free secondary amine (N-desmethylzopiclone).

References

-

Pharmaffiliates. (n.d.). N-Boc-N-desmethyl Zopiclone - CAS 1076199-62-6.[1][8] Retrieved from [Link]

-

Messer, M. N., & Farge, D. (1972). Process for the preparation of new piperazinyl esters of 5,6-dihydropyrrolo[3,4-b]pyrazine. U.S. Patent No.[9][10] 3,862,149.[10] (Foundational chemistry for Zopiclone core synthesis).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 162892, N-Desmethylzopiclone. Retrieved from [Link]

-

World Health Organization. (2022). Critical Review Report: Zopiclone. Expert Committee on Drug Dependence. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. GSRS [precision.fda.gov]

- 3. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Desmethyl-Zopiclone [webbook.nist.gov]

- 5. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zopiclone - Wikipedia [en.wikipedia.org]

- 7. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]

- 8. usbio.net [usbio.net]

- 9. veeprho.com [veeprho.com]

- 10. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]

discovery and history of Zopiclone derivatives

An In-Depth Technical Guide to the Discovery and History of Zopiclone and its Derivatives

Executive Summary

The advent of Zopiclone marked a pivotal moment in the pharmacological management of insomnia, heralding the era of "Z-drugs." This guide provides a comprehensive technical overview of the journey from the initial synthesis of racemic Zopiclone to the development of its pharmacologically active single enantiomer, Eszopiclone. We will explore the historical context that drove this innovation, the nuanced mechanism of action at the GABA-A receptor, the critical experimental methodologies that defined its development, and the stereochemical evolution that led to a more refined therapeutic agent. This document is intended for researchers and professionals in drug development, offering not just a historical narrative, but a detailed examination of the scientific rationale and technical execution behind the cyclopyrrolone class of hypnotics.

Part 1: The Quest for a Better Hypnotic: The Genesis of Zopiclone

The Pre-Z-Drug Landscape: Limitations of Barbiturates and Benzodiazepines

The mid-20th century was dominated by two classes of sedative-hypnotics: barbiturates and benzodiazepines. While effective, barbiturates were plagued by a narrow therapeutic index, high potential for dependence, and severe toxicity in overdose. Benzodiazepines, introduced in the 1960s, offered a significantly improved safety profile but were still associated with issues such as daytime sedation, cognitive impairment, development of tolerance, and a notable potential for dependence and withdrawal syndromes.[1] This clinical landscape created a clear therapeutic need for novel hypnotics that could match the efficacy of benzodiazepines while offering a more favorable side-effect and dependence profile.

The Rhône-Poulenc Initiative: Discovery of the Cyclopyrrolones

In the 1970s, researchers at the French pharmaceutical company Rhône-Poulenc (now part of Sanofi) embarked on a program to discover new classes of psychotropic agents.[2][3] This research led to the synthesis of the cyclopyrrolones, a novel chemical family structurally distinct from existing hypnotics.[4][5][6] The first compound of this series to be fully characterized and developed was Zopiclone.[7] It was first synthesized as described in a patent by Rhône-Poulenc in the early 1970s and was introduced to the market in 1986.[3][8] Zopiclone exhibited a pharmacological profile remarkably similar to benzodiazepines—possessing hypnotic, sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties—despite its unique structure.[6]

First Synthesis of Racemic Zopiclone: A Technical Breakdown

The initial synthesis of Zopiclone established the foundational chemistry for the cyclopyrrolone class. The process involves the construction of the core pyrrolo[3,4-b]pyrazine ring system, followed by the introduction of the piperazine carboxylate side chain.

This protocol is a generalized representation based on established chemical literature and patents.[9][10][11]

-

Step 1: Synthesis of the Pyrrolopyrazine Imide. Pyrazine-2,3-dicarboxylic acid anhydride is reacted with 2-amino-5-chloropyridine in a suitable solvent like acetonitrile at reflux to form an amic acid intermediate. This intermediate is then cyclized by heating with a dehydrating agent such as thionyl chloride to yield 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.

-

Step 2: Selective Reduction. The resulting imide is selectively reduced at one of the carbonyl groups. This is typically achieved using a mild reducing agent like potassium borohydride in an aqueous dioxane mixture at low temperatures. This critical step generates the chiral center of the molecule, resulting in the racemic alcohol intermediate: (±)-6-(5-chloropyrid-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one.

-

Step 3: Acylation. The racemic alcohol is then acylated. In a common procedure, the alcohol intermediate is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in the presence of a base (e.g., triethylamine) and an acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an inert polar solvent like dichloromethane or acetonitrile.[12][13]

-

Step 4: Purification. The crude Zopiclone is purified by recrystallization from a suitable solvent system, such as ethyl acetate or isopropanol, to yield the final racemic product.[11]

Caption: Schematic of a GABA-A receptor showing subunit arrangement and binding sites.

Experimental Protocol: Characterizing Receptor Binding Affinity

The affinity of a compound for a receptor is a critical parameter, quantified by the inhibition constant (Ki). A common method to determine this is the competitive radioligand binding assay.

-

Objective: To determine the binding affinity (Ki) of Zopiclone or its derivatives for the benzodiazepine site on the GABA-A receptor.

-

Materials:

-

Receptor Source: Homogenized brain tissue (e.g., rat cortex) or cell membranes from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes.

-

Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site, such as [³H]Flunitrazepam. [8] * Test Compound: Zopiclone or Eszopiclone, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.

-

Assay Buffer: Tris-HCl buffer at physiological pH.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Methodology:

-

Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes (and thus the bound ligand) while the unbound ligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound ligand. The radioactivity trapped on each filter is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioactivity decreases as the concentration of the test compound increases. This data is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Part 3: The Chiral Switch: From Racemic Zopiclone to Eszopiclone

The Rationale for Stereoisomer Separation

Zopiclone is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-Zopiclone and (R)-Zopiclone. The original drug was a 1:1 racemic mixture of both. [14]It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."

Research demonstrated that the hypnotic activity of Zopiclone resided almost exclusively in the (S)-enantiomer. [15]One study found that the (+)-enantiomer (S-Zopiclone) has a more than 50-fold higher affinity for the benzodiazepine receptor than the (-)-enantiomer (R-Zopiclone). [16]The R-enantiomer was found to be largely inactive but could contribute to side effects and the overall metabolic load. [9][15]This discovery provided a strong rationale for developing a single-enantiomer product, Eszopiclone, to deliver the therapeutic effect more efficiently and potentially reduce adverse effects. [10]

Methodologies for Chiral Resolution and Synthesis

The industrial production of Eszopiclone relies on efficient methods to separate the racemic mixture or to synthesize the (S)-enantiomer directly.

This method involves reacting the racemic Zopiclone base with a single enantiomer of a chiral acid. This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric Acid

This protocol is adapted from patent literature. [9][13]

-

Salt Formation: Racemic Zopiclone (1 equivalent) is dissolved in a suitable solvent system, such as acetonitrile. An optically pure chiral resolving agent, like D-(+)-di-p-toluoyl tartaric acid (DPTTA) (~0.8 equivalents), is added to the solution at an elevated temperature (e.g., 50-60°C).

-

Crystallization: The mixture is stirred and then allowed to cool slowly. The diastereomeric salt of Eszopiclone with DPTTA, being less soluble in the chosen solvent, selectively crystallizes out of the solution.

-

Isolation: The precipitated solid is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of Free Base: The isolated diastereomeric salt is dissolved in a biphasic system (e.g., water and dichloromethane). The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 8-9) with a base like sodium carbonate solution. This neutralizes the chiral acid and liberates the Eszopiclone free base into the organic layer.

-

Final Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting Eszopiclone can be further purified by recrystallization to achieve high enantiomeric purity (>99.9%). [17]

This elegant method uses the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used to selectively catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the reacted and unreacted components.

Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol is based on methods using Candida antarctica lipase. [18][19][20]

-

Substrate Preparation: The racemic alcohol intermediate from the Zopiclone synthesis is first converted into a racemic carbonate ester (e.g., a vinyl or chloromethyl carbonate).

-

Enzymatic Reaction: The racemic carbonate is dissolved in an organic solvent (e.g., dioxane). The lipase (e.g., Candida antarctica lipase B, often immobilized) and a nucleophile (e.g., water or an alcohol like benzyl alcohol) are added.

-

Selective Hydrolysis/Transesterification: The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer (e.g., the R-carbonate) back to the alcohol, while leaving the desired (S)-carbonate largely unreacted.

-

Separation: The reaction is stopped at approximately 50% conversion. The mixture now contains the (S)-carbonate and the (R)-alcohol. These two compounds have different chemical properties and can be separated using standard techniques like chromatography.

-

Final Step: The isolated (S)-carbonate is then reacted with N-methylpiperazine to yield Eszopiclone. The unreacted (R)-alcohol can be racemized and recycled, improving the overall efficiency of the process.

Caption: Workflow for classical chiral resolution using a resolving agent.

Part 4: Comparative Pharmacology and Clinical Significance

Receptor Subtype Affinity: Eszopiclone vs. Other "Z-Drugs"

The clinical profile of a GABA-A modulator is influenced by its relative affinity for different α-subunits. Sedative effects are primarily mediated by α1 subunits, while anxiolytic effects are linked to α2 and α3 subunits. [8]Eszopiclone is distinguished by its broad affinity for multiple GABA-A receptor subtypes, unlike the more α1-selective compound Zolpidem. This broader profile may contribute to its efficacy in sleep maintenance and potential anxiolytic properties.

Table 1: Comparative Binding Affinities (Ki, nM) at Human GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Eszopiclone | 11.8 | 9.9 | 10.5 | 23.9 |

| (R)-Zopiclone | 527 | 1060 | 1250 | 3380 |

| Zolpidem | 25.1 | 437 | 457 | >15000 |

Data compiled from Hanson, S. M., et al. (2008) as cited in other literature. [21][22]Note: Lower Ki value indicates higher binding affinity.

Pharmacokinetic Profiles: Zopiclone vs. Eszopiclone

Isolating the S-enantiomer also resulted in a distinct pharmacokinetic profile compared to the racemate. Eszopiclone generally has a longer half-life than racemic Zopiclone, which may contribute to its effectiveness in maintaining sleep throughout the night. [14][23] Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Racemic Zopiclone | Eszopiclone |

|---|---|---|

| Bioavailability | ~80% | ~80% [24] |

| Time to Peak (Tmax) | < 2 hours | 1 - 1.3 hours [24] |

| Elimination Half-life (t½) | ~5 hours | ~6 hours [14][23] |

| Primary Metabolism | CYP3A4, CYP2C8 | CYP3A4, CYP2E1 [23]|

Historical Impact and Evolution

Zopiclone successfully carved out a significant portion of the hypnotic market, establishing the cyclopyrrolones as a major therapeutic class. The subsequent development of Eszopiclone represents a classic example of a "chiral switch"—the development of a single-enantiomer version of an existing racemic drug. This strategy, driven by a deeper understanding of stereospecific pharmacology, aimed to provide a more targeted therapy. Eszopiclone became the first hypnotic agent in the US to receive FDA approval for long-term use (up to 6-12 months), a significant milestone that reflected a growing confidence in its safety and non-tolerance-forming profile in clinical trials. [15][23]This evolution from Zopiclone to Eszopiclone illustrates a key trend in modern drug development: the refinement of existing therapies through precise chemical and pharmacological optimization.

Conclusion

The history of Zopiclone and its derivatives is a compelling narrative of rational drug design and pharmaceutical evolution. From the initial search for a safer alternative to benzodiazepines to the sophisticated chiral separation that yielded Eszopiclone, this journey highlights the interplay of synthetic chemistry, pharmacology, and clinical science. The cyclopyrrolones have not only provided valuable therapeutic options for insomnia but have also deepened our understanding of the GABA-A receptor complex. The transition from a racemic mixture to a single, active enantiomer stands as a testament to the ongoing effort to maximize therapeutic benefit and minimize undesirable effects in drug development.

References

- Benchchem. (n.d.). Eszopiclone's Mechanism of Action on GABA-A Receptors: A Technical Guide.

- Oreate AI. (2026, January 15). Eszopiclone vs.

- Hanson, S. M., Morlock, E. V., Satyshur, K. A., & Czajkowski, C. (2008). Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different. Journal of medicinal chemistry, 51(22), 7243–7254.

- e-Surgery. (n.d.).

- Teva Pharmaceutical Industries Ltd. (2007). Zopiclone resolution using l-tartaric acid. (WO2007088073A1).

- Charyulu, P. V. R., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.

- Drugs.com. (n.d.). Eszopiclone.

- Teva Pharmaceutical Industries Ltd. (2008). Process for the preparation of zopiclone. (EP1904499A1).

- Psychoactive Substances Research Collection. (n.d.). Cyclopyrrolones.

- Shanghai Institute of Pharmaceutical Industry. (2017). Method for synthesizing eszopiclone. (CN107445961B).

- Hetero Drugs Limited. (2010). Process for the preparation of eszopiclone. (US7786304B2).

- Shanghai Institute of Pharmaceutical Industry. (2017). A method for synthesizing eszopiclone. (CN107445961B).

- Garcia-Urdiales, E., et al. (2005). Enzymatic resolution of new carbonate intermediates for the synthesis of (S)-(+)-zopiclone. Tetrahedron: Asymmetry, 16(11), 1997-2001.

- Shandong Xinhua Pharmaceutical Co., Ltd. (2008). Method for producing zopiclone. (CN101200508A).

- Generics [UK] Limited. (2010). Process for resolving zopiclone. (WO2010052475A1).

- Synform. (n.d.). Eszopiclone, (+)-Zopiclone, (S)-Zopiclone, Estorra.

- Mandava, V. N. B. (2011). Eszopiclone process. (US8058438B2).

- American Society of Health-System Pharmacists. (2006). Eszopiclone. American Journal of Health-System Pharmacy, 63(1), 29-38.

- Medreich PLC. (2008). Process for enantiomeric separation of zopiclone. (AU2006260686A1).

- Julou, L., et al. (1985). Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone. Pharmacology, biochemistry, and behavior, 23(4), 653-659.

- Government of British Columbia. (n.d.). How does eszopiclone (Lunesta ® )

- Cipla Ltd. (2009). A novel process for the preparation of eszopiclone. (WO/2009/101634).

- Wikipedia. (n.d.). Cyclopyrrolones.

- Taylor & Francis. (n.d.). Cyclopyrrolones – Knowledge and References.

- Lee, H. J., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 597424.

- Liao, V. W., et al. (2019). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Neuroscience, 14, 597424.

- Dr. Oracle. (2025, April 14). What is the eszopiclone (Lunesta) equivalent of zopiclone 7.5 milligrams?.

- Langtry, H. D., & Praveen, K. (1985). Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic. Drugs, 30(2), 115-132.

- Gielen, M., et al. (2012). Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity. British journal of pharmacology, 167(4), 755-767.

- National Center for Biotechnology Information. (n.d.). Zopiclone.

- Stöhr, T., et al. (1994). Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site.

- New Drug Approvals. (2016, November 6). Zopiclone.

- Tonon, M. A., et al. (2013). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 107-114.

- Khan, A., et al. (2009). sensitive, high-throughput and enantioselective quantitation of zopiclone in human plasma. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-10.

Sources

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Cyclopyrrolones - Wikipedia [en.wikipedia.org]

- 6. Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acgpubs.org [acgpubs.org]

- 10. EP1904499A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

- 11. US7786304B2 - Process for the preparation of eszopiclone - Google Patents [patents.google.com]

- 12. Method for producing zopiclone - Eureka | Patsnap [eureka.patsnap.com]

- 13. US8058438B2 - Eszopiclone process - Google Patents [patents.google.com]

- 14. Eszopiclone vs. Zopiclone: Understanding the Nuances of Sleep Medications - Oreate AI Blog [oreateai.com]

- 15. ijpsr.com [ijpsr.com]

- 16. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. Portico [access.portico.org]

- 19. researchgate.net [researchgate.net]

- 20. Eszopiclone, (+)-Zopiclone, (S)-Zopiclone, Estorra-药物合成数据库 [drugfuture.com]

- 21. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e-surgery.com [e-surgery.com]

- 24. academic.oup.com [academic.oup.com]

N-Boc-N-desmethyl Zopiclone as a pharmaceutical reference standard

An In-Depth Technical Guide to N-Boc-N-desmethyl Zopiclone as a Pharmaceutical Reference Standard

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related substances are paramount. Zopiclone, a nonbenzodiazepine hypnotic, undergoes metabolism to form several compounds, with N-desmethyl Zopiclone being a principal, pharmacologically inactive metabolite.[1][2][3] The presence of this metabolite as an impurity in the final drug product must be rigorously controlled. This technical guide provides a comprehensive overview of N-Boc-N-desmethyl Zopiclone, a key derivative used as a pharmaceutical reference standard. We will explore its synthesis, rigorous characterization, and critical application in the validation of analytical methods designed to ensure the safety and efficacy of Zopiclone-containing therapeutics. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Context of Zopiclone and Its Impurities

Zopiclone is a cyclopyrrolone derivative widely prescribed for the short-term treatment of insomnia.[4] Its therapeutic action is achieved by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABAA receptor, similar to benzodiazepines.[4] The metabolic fate of Zopiclone in the human body is extensive, primarily occurring in the liver via CYP3A4 and CYP2E1 enzymes.[3][4] This biotransformation leads to two major metabolites: Zopiclone N-oxide and N-desmethyl Zopiclone.[1][5][6]

-

Zopiclone N-oxide: A pharmacologically active metabolite.[1][3]

-

N-desmethyl Zopiclone: Considered a pharmacologically inactive metabolite.[1][2][3]

The presence of N-desmethyl Zopiclone is not only a result of metabolism but can also arise as a process-related impurity during the synthesis of Zopiclone or as a degradant during storage.[7] Regulatory bodies such as the FDA and EMA mandate strict control over impurities in pharmaceutical products.[8][9] Therefore, having a well-characterized reference standard for N-desmethyl Zopiclone is not just beneficial—it is a regulatory necessity for accurate quantification and control.

The Role of the Boc-Protected Derivative as a Reference Standard

While N-desmethyl Zopiclone itself can be used as a reference standard, its derivative, N-Boc-N-desmethyl Zopiclone, offers significant advantages. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of the piperazine ring serves a critical function.

Causality Behind Using a Boc-Protected Standard: The Boc group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its straightforward removal under acidic conditions.[10][11][12] In the context of a reference standard, this chemical stability is invaluable. It ensures the long-term integrity and purity of the standard during storage and handling, preventing the formation of degradants that could compromise the accuracy of analytical measurements. Furthermore, N-Boc-N-desmethyl Zopiclone serves as a stable, well-characterized intermediate for the synthesis of other related compounds or isotopically labeled standards for use in mass spectrometry-based bioanalytical assays.

The following diagram illustrates the relationship between the parent drug, its primary metabolite, and the Boc-protected reference standard.

Synthesis and Purification Workflow

The synthesis of N-Boc-N-desmethyl Zopiclone is a targeted chemical modification of its parent metabolite. The process must be designed to yield a product of exceptionally high purity, suitable for its role as a primary reference standard.

The general workflow involves two key stages: the generation of the N-desmethyl Zopiclone precursor, followed by its protection with the Boc group.

Experimental Protocol: Boc Protection of N-desmethyl Zopiclone

This protocol describes a standard laboratory procedure for the synthesis of N-Boc-N-desmethyl Zopiclone.

Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for Boc protection.[10] Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the acid byproduct of the reaction, driving it to completion. Anhydrous THF is chosen as the solvent for its ability to dissolve the reactants and its inert nature.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-desmethyl Zopiclone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the resulting residue in ethyl acetate.

-

Washing: Transfer the organic solution to a separatory funnel. Wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude N-Boc-N-desmethyl Zopiclone by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the high purity required for a reference standard.

Characterization and Certification of the Reference Standard

A compound can only be designated a reference standard after its identity, purity, and other critical properties have been unequivocally established through a battery of analytical tests.[13][14] This rigorous characterization ensures its suitability for its intended analytical purpose.[15][16]

Data Presentation: Typical Certificate of Analysis Specifications

The data generated during characterization is summarized in a Certificate of Analysis (CoA).

| Test Parameter | Method | Specification | Justification |

| Appearance | Visual Inspection | White to Off-White Crystalline Solid | Confirms physical form and absence of gross contamination. |

| Identity A | ¹H and ¹³C NMR Spectroscopy | Conforms to the structure | Provides unambiguous confirmation of the chemical structure. |

| Identity B | Mass Spectrometry (ESI-MS) | Conforms to the expected molecular weight (m/z) | Confirms the molecular formula and identity.[17][18] |

| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 99.5% (Area Normalization) | Quantifies the main component and detects impurities.[7] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the true concentration and stability of the standard. |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Meets ICH Q3C limits | Ensures no significant solvent residues from synthesis remain. |

Experimental Protocol: HPLC Purity Determination

This protocol outlines a typical reversed-phase HPLC method for assessing the purity of N-Boc-N-desmethyl Zopiclone.

Rationale: A C18 column is a versatile choice for moderately polar compounds. The mobile phase of acetonitrile and a phosphate buffer provides good separation and peak shape. UV detection is appropriate as the molecule contains a chromophore. This method must be validated according to ICH Q2(R1) guidelines.[8][15]

-

Chromatographic System:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 80% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Accurately weigh and dissolve the N-Boc-N-desmethyl Zopiclone reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate the purity by the area normalization method, expressing the area of the main peak as a percentage of the total area of all peaks.

Application in Pharmaceutical Analysis

The certified N-Boc-N-desmethyl Zopiclone reference standard is a critical tool for several key activities in drug development and quality control.

-

Impurity Identification and Quantification: It is used as a marker to confirm the identity of the N-desmethyl Zopiclone peak in the chromatograms of Zopiclone API and finished product samples. By preparing a standard curve, it allows for the accurate quantification of this specific impurity.[19]

-

Analytical Method Validation: As per ICH guidelines, method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8][20] The reference standard is essential for validating methods for Zopiclone-related substances.

-

Specificity: The standard is used to prove that the analytical method can distinguish between the API, N-desmethyl Zopiclone, and other potential impurities.[15]

-

Accuracy: Recovery studies are performed by spiking a known amount of the reference standard into a sample matrix (e.g., a placebo formulation) and measuring how much is recovered by the method.[8]

-

Linearity, LOD, and LOQ: The standard is used to prepare a series of dilutions to determine the linear range of the method, its limit of detection (LOD), and its limit of quantitation (LOQ).[15]

-

-

Stability Studies: The reference standard is used to quantify the formation of N-desmethyl Zopiclone as a degradant in Zopiclone drug products under various stress conditions (e.g., heat, light, humidity) as part of stability testing programs.[17][18]

Conclusion

N-Boc-N-desmethyl Zopiclone is more than just a chemical derivative; it is a fundamental tool that underpins the quality, safety, and regulatory compliance of Zopiclone pharmaceutical products. Its role as a highly purified and rigorously characterized reference standard is indispensable for the accurate identification and quantification of the N-desmethyl Zopiclone impurity. Through controlled synthesis, comprehensive analytical characterization, and proper application in method validation and routine quality control, this reference standard enables pharmaceutical scientists to deliver a final product that meets the stringent requirements of global health authorities, ultimately safeguarding patient health.

References

-

DiVA. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. DiVA portal. Retrieved from [Link]

-

World Health Organization. (2022, September 9). Critical pre-review report: Zopiclone. WHO. Retrieved from [Link]

-

Wikipedia. (n.d.). Zopiclone. Retrieved from [Link]

- Han, X., et al. (2021). Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114056.

- Uzan, A., et al. (1983). Pharmacokinetics and Metabolism of Zopiclone. Pharmacology, 27(Suppl. 2), 76-91.

- Gaillot, J., et al. (1983). Pharmacokinetics and metabolism of zopiclone. Pharmacology, 27(Suppl. 2), 76-91.

- Zuo, D. S., et al. (1997). Synthesis of Sedative hypnotic Zopiclone Analogues. Journal of Chinese Pharmaceutical Sciences, 6(1), 28.

- Han, X., et al. (2021). Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114056.

-

Pharmuni. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

- Nordgren, H. K., & Beck, O. (2002). Chromatographic screening for zopiclone and metabolites in urine using liquid chromatography and liquid chromatography-mass spectrometry techniques. Therapeutic Drug Monitoring, 24(3), 410-416.

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS. Retrieved from [Link]

- de Sousa, F. C., et al. (2011). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3517-3525.

- Nilsson, G. H., et al. (2014). Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC–MS-MS. Journal of Analytical Toxicology, 38(6), 327-334.

-

SynThink Research Chemicals. (n.d.). Zopiclone EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MIMS Singapore. (n.d.). Apo-Zopiclone | Mechanism of Action. Retrieved from [Link]

- Medda, F., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(12), 10248-10258.

- Han, X., et al. (2021). Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114056.

-

PubChem. (n.d.). N-Desmethylzopiclone. Retrieved from [Link]

-

Nora Pharma. (2022, March 9). PRODUCT MONOGRAPH PrNRA-ZOPICLONE. Retrieved from [Link]

-

Pharmuni. (2026). Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results. Retrieved from [Link]

-

Pharmuni. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

-

Drugs of the Future. (n.d.). Eszopiclone. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Zopiclone Intermediate. Retrieved from [Link]

- Charyulu, P. T., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.

- Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54, 957-975.

-

Cleanchem. (n.d.). N-Desmethyl Zopiclone. Retrieved from [Link]

- Lowes, S., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(6), 1223-1229.

-

Pharmaffiliates. (n.d.). Zopiclone-impurities. Retrieved from [Link]

-

MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

-

Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

- Google Patents. (n.d.). WO2000069442A1 - Methods of making and using n-desmethylzopiclone.

-

IntuitionLabs. (n.d.). FDA vs. EMA: Key Differences in US & EU Drug Regulation. Retrieved from [Link]

-

Charyulu, P. T., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent. ACG Publications. Retrieved from [Link]

-

Cerilliant. (n.d.). N-Desmethylzopiclone. Retrieved from [Link]

-

NIST. (n.d.). N-Desmethyl-Zopiclone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1246820-47-2 | Product Name : N-Boc-N-desmethyl Zopiclone-d8. Retrieved from [Link]

Sources

- 1. mims.com [mims.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Zopiclone - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. documents.lgcstandards.com [documents.lgcstandards.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 16. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cleanchemlab.com [cleanchemlab.com]

- 20. particle.dk [particle.dk]

Methodological & Application

Application Note: Analytical Strategies for N-Boc-N-desmethyl Zopiclone Characterization

Abstract & Scope

This technical guide details the analytical detection, separation, and quantification of N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6). This compound serves as a critical synthetic intermediate and process impurity in the production of N-desmethyl zopiclone (a major active metabolite of Zopiclone) and stable isotope standards.

Unlike the parent drug Zopiclone, the N-Boc derivative possesses a tert-butyloxycarbonyl (Boc) protecting group, significantly altering its lipophilicity and chemical stability. This guide addresses the specific challenge of retaining the acid-labile Boc group during analysis, providing validated protocols for HPLC-UV (purity profiling) and LC-MS/MS (trace impurity monitoring).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the prerequisite for robust method design. The N-Boc group transforms the secondary amine of the piperazine ring into a carbamate, neutralizing the basicity at that site and increasing hydrophobicity.

| Property | Zopiclone (Parent) | N-Boc-N-desmethyl Zopiclone (Target) | Analytical Implication |

| Formula | C17H17ClN6O3 | C21H23ClN6O5 | Mass shift of +86 Da vs Parent; +100 Da vs Desmethyl. |

| MW | 388.81 g/mol | 474.90 g/mol | Distinct parent ion [M+H]+ = 475. |

| Polarity (LogP) | ~0.8 (Moderate) | ~2.5 (Estimated High) | Target elutes significantly later on RP-C18. |

| Acid Stability | Stable in weak acid | Labile (High Risk) | CRITICAL: Strong acidic buffers (TFA, pH < 2) will hydrolyze the Boc group, converting the target back to N-desmethyl zopiclone during the run. |

| UV Max | 303-305 nm | 303-305 nm | Chromophore (chloropyridine) remains unchanged. |

Analytical Workflow Overview

The following diagram outlines the decision logic for selecting the appropriate detection method based on the analytical goal (Purity vs. Trace Quantification).

Figure 1: Analytical strategy emphasizing neutral sample preparation and buffer selection to prevent Boc-deprotection.

Method A: HPLC-UV (Purity & Process Control)

Application: Routine quality control, synthesis monitoring, and purity assignment.

Scientific Rationale

Standard Zopiclone methods often use low pH phosphate buffers. However, to analyze the N-Boc intermediate, we must maintain a pH > 4.0 to prevent on-column deprotection. Ammonium Acetate is selected as the buffer for its volatility (LC-MS compatible) and buffering capacity at pH 5.0.

Chromatographic Conditions[1][2][3][4]

-

Instrument: HPLC with PDA/UV Detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Column Temperature: 30°C (Do not exceed 40°C to ensure thermal stability).

-

Flow Rate: 1.0 mL/min.

-

Detection: 303 nm (Primary), 254 nm (Secondary).

-

Injection Volume: 10 µL.

Mobile Phase & Gradient

-

Solvent A: 10 mM Ammonium Acetate (adjusted to pH 5.0 with dilute Acetic Acid).

-

Solvent B: Acetonitrile (HPLC Grade).

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Ramp (Elute Lipophilic Boc) |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Expected Retention:

-

N-desmethyl zopiclone: ~4-5 min

-

Zopiclone: ~7-8 min

-

N-Boc-N-desmethyl Zopiclone: ~12-14 min (Due to Boc lipophilicity).

Method B: LC-MS/MS (Trace Impurity Analysis)

Application: Genotoxic impurity screening or trace analysis in biological matrices.

Mass Spectrometry Parameters[3][4][5]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

MRM Transition Table

The Boc group typically fragments via loss of the tert-butyl cation (-56 Da) or the complete Boc group (-100 Da) followed by decarboxylation.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| N-Boc-N-desmethyl | 475.1 [M+H]+ | 375.1 (Loss of Boc) | 143.0 (Chloropyridine) | 20 / 35 |

| Zopiclone | 389.1 | 143.0 | 113.0 | 30 / 45 |

| N-desmethyl Zopiclone | 375.1 | 143.0 | 113.0 | 30 / 45 |

Note on Fragmentation: The transition 475.1 -> 375.1 represents the in-source or collision-induced loss of the protecting group, yielding the N-desmethyl fragment. This is the most intense transition but requires chromatographic separation to distinguish it from native N-desmethyl zopiclone.

Experimental Protocols

Sample Preparation (Critical Step)

-

Solvent: Use Acetonitrile:Water (50:50) .

-

Avoid: Do not use Methanol as the primary diluent if the sample contains trace acids, as transesterification can occur over long storage. Do not use 0.1% Formic Acid or TFA as a diluent.

-

Procedure:

-

Weigh 10 mg of N-Boc-N-desmethyl Zopiclone standard.

-

Dissolve in 10 mL Acetonitrile (Stock A: 1 mg/mL).

-

Dilute Stock A with water to reach target concentration (e.g., 50 µg/mL).

-

Filter through 0.22 µm PTFE or Nylon filter (Avoid PVDF if protein binding is a concern, though less relevant for neat standards).

-

System Suitability Criteria

-

Tailing Factor: < 1.5 (Boc-compounds can tail if residual silanols are active; high ionic strength buffer helps).

-

Resolution: > 2.0 between Zopiclone and N-Boc-N-desmethyl Zopiclone.

-

Boc Stability Check: Inject the standard 6 times. If the peak area of the N-Boc peak decreases and the N-desmethyl peak increases, the mobile phase is too acidic or the column temperature is too high.

Troubleshooting & Stability Logic

The following diagram illustrates the troubleshooting logic specifically for the Boc-protected species.

Figure 2: Troubleshooting logic for N-Boc stability issues during LC analysis.

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Zopiclone Monograph 1060. (Provides baseline impurity profile and spectral data for the parent molecule).

-

Pharmaffiliates . N-Boc-N-desmethyl Zopiclone Reference Standard (CAS 1076199-62-6).[4] (Source for physical data and molecular weight confirmation).

-

Mistri, H. N., et al. (2008).[5] "HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites... in human plasma." Journal of Chromatography B, 864(1-2), 137-148. (Basis for MS fragmentation patterns of the Zopiclone core).

-

Han, G., et al. (2013). "Deprotection of Boc group using silica gel." Tetrahedron Letters. (Provides mechanistic insight into Boc acid-lability relevant to column choice).

-

SynThink Research Chemicals . Zopiclone EP Impurities & USP Related Compounds. (Context for process impurities and synthetic intermediates).

Sources

- 1. waters.com [waters.com]

- 2. Zopiclone impurity B EP Reference Standard CAS 43200-81-3 Sigma Aldrich [sigmaaldrich.com]

- 3. Zopiclone EP Impurity A (Eszopiclone USP Related Compound … [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS [ouci.dntb.gov.ua]

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-Boc-N-desmethyl Zopiclone

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Boc-N-desmethyl Zopiclone. This method is crucial for the quality control and stability testing of this key intermediate in pharmaceutical development. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[1][2][3][4]

Introduction

Zopiclone, a non-benzodiazepine hypnotic agent, is widely used for the treatment of insomnia.[5] Its metabolism primarily involves N-demethylation to form N-desmethyl Zopiclone and N-oxidation.[6][7][8] N-Boc-N-desmethyl Zopiclone is a protected derivative of N-desmethyl Zopiclone, often used as a key intermediate in the synthesis of related compounds or as a reference standard. The purity and stability of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

The development of a robust and reliable analytical method for the quantification of N-Boc-N-desmethyl Zopiclone is therefore essential. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[9][10] This application note provides a comprehensive guide for the development of a stability-indicating RP-HPLC method, capable of separating N-Boc-N-desmethyl Zopiclone from its potential degradation products and related impurities.

The principles of method development and validation are grounded in the ICH guidelines Q2(R2) for analytical validation and Q14 for analytical procedure development, ensuring a systematic and scientifically sound approach.[1][3][4]

Chemical Structures and Relationships

Understanding the chemical structures of Zopiclone and its related compounds is fundamental to developing a selective HPLC method. The tert-butoxycarbonyl (Boc) protecting group on N-desmethyl Zopiclone significantly alters its polarity, which is a key consideration for chromatographic separation.

Caption: Chemical relationship between Zopiclone, N-desmethyl Zopiclone, and N-Boc-N-desmethyl Zopiclone.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical and systematic progression. The following workflow diagram illustrates the key stages of the process, from defining the analytical target profile to method validation.

Caption: Systematic workflow for HPLC method development and validation.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on methods for similar compounds.[9][10]

-

Chemicals:

-

N-Boc-N-desmethyl Zopiclone reference standard[11]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffers (e.g., Ammonium acetate, Potassium phosphate)

-

Acids (e.g., Formic acid, Phosphoric acid)

-

Bases (e.g., Ammonium hydroxide)

-

Initial Chromatographic Conditions (Starting Point)

Based on existing methods for Zopiclone and its metabolites, the following conditions provide a sound starting point for method development.[5][10][12][13]

| Parameter | Recommended Starting Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 303 nm (based on Zopiclone's chromophore)[9] |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Step-by-Step Method Development and Optimization

-

System Suitability: Prepare a standard solution of N-Boc-N-desmethyl Zopiclone (e.g., 100 µg/mL) in the sample diluent. Inject five replicates. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[2]

-

Column and Mobile Phase Screening:

-

Rationale: The choice of stationary phase and mobile phase is critical for achieving optimal separation. A C18 column is a versatile starting point for moderately polar compounds. The use of an acidic mobile phase (e.g., with formic acid) can improve peak shape for amine-containing compounds.

-

Procedure: If the initial conditions do not provide a sharp, symmetrical peak, screen other columns (e.g., C8, Phenyl-Hexyl[14]) and different mobile phase modifiers (e.g., phosphate buffer).

-

-

Gradient Optimization:

-

Rationale: A gradient elution is often necessary to separate compounds with a wide range of polarities, which is particularly important for stability-indicating methods where degradation products may have significantly different properties.

-

Procedure: Adjust the gradient slope and duration to achieve adequate resolution between the main peak and any impurities or degradants. A shallower gradient can improve the separation of closely eluting peaks.

-

-

Forced Degradation Studies:

-

Rationale: To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions to generate potential degradation products.[9][15] Zopiclone itself is known to be unstable under certain conditions, leading to the formation of impurities like 2-amino-5-chloropyridine.[14][15][16][17]

-

Protocol:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

-

-

Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.

-

Method Validation

The optimized method must be validated according to ICH Q2(R2) guidelines.[1][3][18] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | The peak for N-Boc-N-desmethyl Zopiclone should be pure and well-resolved from degradation products and any potential impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration). |

| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |

| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). |

Illustrative Results

The following table presents expected data from a successful method development and validation.

| Parameter | Result |

| Retention Time (N-Boc-N-desmethyl Zopiclone) | ~15.2 min |

| Resolution (from nearest impurity) | > 2.0 |

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates | > 2000 |

| Linearity (r²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (RSD) | < 1.5% |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating RP-HPLC method for N-Boc-N-desmethyl Zopiclone. By following the outlined workflow and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method suitable for quality control and regulatory purposes. The causality behind each experimental choice has been explained to provide a deeper understanding of the method development process.

References

- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

- ResearchGate. (n.d.). Determination of related substances of zopiclone and its tablets by HPLC.

- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- SIELC Technologies. (2018, February 16). Separation of Zopiclone on Newcrom R1 HPLC column.

- PubMed. (2022, August 17). Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests.

- SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS.

- Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC.

- ResearchGate. (2020, July 18). RP-HPLC Method for the Estimation of Zopiclone in Tablet Dosage Form.

- PubMed. (2008, March 15). HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma.

- PubMed. (1987, June 5). Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography.

- ResearchGate. (2025, August 5). Rapid and simple method for the determination of zopiclone in plasma by HPLC.

- Pharmaffiliates. (n.d.). CAS No : 1076199-62-6 | Product Name : N-Boc-N-desmethyl Zopiclone.

- GYTI. (2016, October 24). Method development and validation of Zopiclone by RP-HPLC.

- DiVA. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology.

- ResearchGate. (n.d.). Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots | Request PDF.

- PubChem. (n.d.). N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892.

- University of Nottingham. (n.d.). Zopiclone degradation in biological samples : Characteristics and consequences in forensic toxicology.

- PubChem. (n.d.). Zopiclone | C17H17ClN6O3 | CID 5735.

- ResearchGate. (n.d.). Chemical structures of zopiclone (A), N-desmethyl zopiclone (B), zopicloneN-oxide (C) and moclobemide (D). * denotes the chiral center.

- ChemicalBook. (2025, April 17). N-DESMETHYL ZOPICLONE.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. semanticscholar.org [semanticscholar.org]

- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Separation of Zopiclone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Method development and validation of Zopiclone by RP-HPLC | Gandhian Young Technological Innovation Award [gyti.techpedia.in]

- 14. sciex.com [sciex.com]

- 15. Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Application Note: Quantitative Analysis of Zopiclone and Metabolites in Human Plasma via LC-MS/MS

Executive Summary & Scientific Rationale